
(E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C19H21NO2S2 and its molecular weight is 359.5. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
O,N and N,N Double Rearrangement
Research by Yokoyama et al. (1985) on 2-Cyano-3-hydroxy-3-(methylthio)acrylamide and related compounds under specific conditions, leading to double rearrangement products, highlights the chemical reactivity and potential for synthesizing complex heterocycles (Yokoyama, Hatanaka, & Sakamoto, 1985). This kind of study can be essential for developing new materials or pharmaceuticals.
Donor-Acceptor Substituted Thiophene Dyes
Anandan et al. (2018) designed, synthesized, and characterized thiophene dyes for optoelectronic devices, focusing on nonlinear optical limiting behavior, useful in protecting human eyes and optical sensors. This research demonstrates the potential of thiophene derivatives in developing new materials for photonics and optoelectronics (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Fluorescent Probe for Detection of Biothiols
Wang et al. (2017) developed a colorimetric and ratiometric fluorescent probe based on acrylamide derivatives for the rapid, sensitive, and selective detection of biothiols in living cells. This work underscores the utility of acrylamide derivatives in biosensing and diagnostic applications (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).
Corrosion Inhibitors
Research on acrylamide derivatives by Abu-Rayyan et al. (2022) explored their effectiveness as corrosion inhibitors for copper in acidic solutions. This study showcases the application of acrylamide derivatives in materials science, particularly in corrosion protection (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Camps Cyclization
Mochalov et al. (2016) explored the Camps cyclization of N-(2-acylaryl)benzamides and analogous compounds, yielding high yields of heterocyclic products. This research may offer insights into synthetic pathways for generating complex molecules for various applications (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).
Eigenschaften
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S2/c1-23-16-9-4-14(5-10-16)6-11-18(21)20-13-19(22,15-7-8-15)17-3-2-12-24-17/h2-6,9-12,15,22H,7-8,13H2,1H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCIDIDUWQKGKR-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

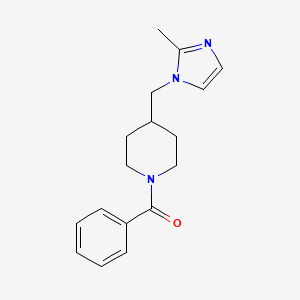
![(3,4-Dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2746404.png)
![N-[cyano(thiophen-3-yl)methyl]-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2746406.png)
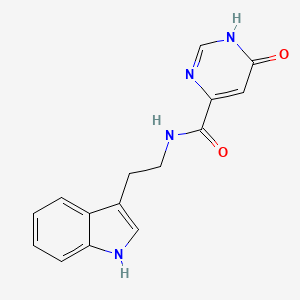
![1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B2746410.png)
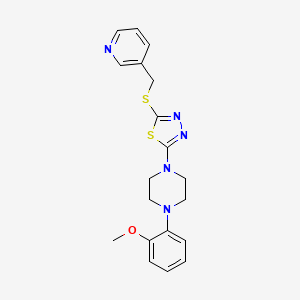

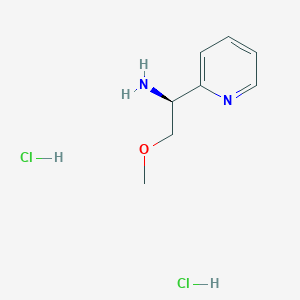
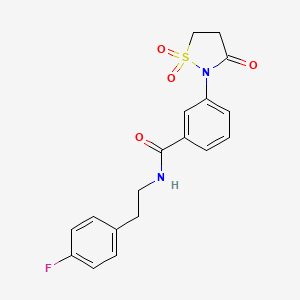
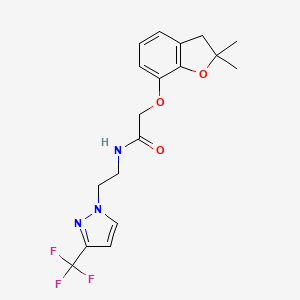
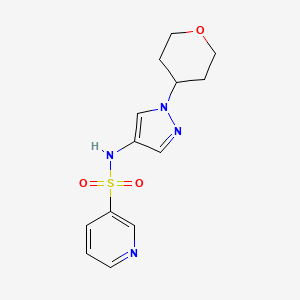
![7-chloro-3-(3-fluorophenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2746419.png)
![1-(7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2746420.png)
![1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2746422.png)